4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one
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Overview
Description
4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one is a complex organic compound that features a pyrazole ring fused with a piperazinone moiety and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of the Piperazinone Moiety: The piperazinone ring is formed by cyclization of an appropriate diamine with a carbonyl compound, often under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylthiazole-5-carbonyl)piperazin-2-one
- 3-(4-arylpiperazin-1-yl)cinnolines
- 2,4,6-tris(4-pyridyl)-1,3,5-triazine derivatives
Uniqueness
4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group, pyrazole ring, and piperazinone moiety allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-24-13-6-10(7-14(25-2)16(13)26-3)11-8-12(20-19-11)17(23)21-5-4-18-15(22)9-21/h6-8H,4-5,9H2,1-3H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCDCRJVNXFKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=C2)C(=O)N3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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